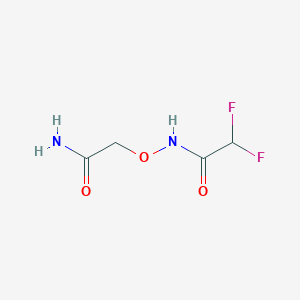![molecular formula C15H25NO4 B6628652 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid](/img/structure/B6628652.png)
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is also known as MK-4827 and is a PARP inhibitor that has shown promising results in various studies. PARP inhibitors are a class of drugs that have been developed to target cancer cells by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in repairing damaged DNA.
Aplicaciones Científicas De Investigación
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid has been extensively studied for its potential applications in cancer treatment. PARP inhibitors have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Studies have also shown that PARP inhibitors can enhance the effectiveness of chemotherapy and radiation therapy. In addition, 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid has been studied for its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in repairing damaged DNA, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as BRCA1/2 mutations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid are primarily related to its inhibition of PARP enzymes. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid in lab experiments is its specificity for PARP enzymes. This specificity allows for the selective targeting of cancer cells that have defects in DNA repair pathways, while sparing normal cells. However, one of the limitations of using PARP inhibitors in lab experiments is their potential toxicity. PARP inhibitors can lead to the accumulation of DNA damage in normal cells, which can result in adverse effects.
Direcciones Futuras
There are several future directions for the research and development of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can be used to predict the response to PARP inhibitors. In addition, there is a need for further studies to evaluate the safety and efficacy of PARP inhibitors in various types of cancer and other diseases. Finally, there is a need for the development of combination therapies that can enhance the effectiveness of PARP inhibitors.
Métodos De Síntesis
The synthesis of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid is a complex process that involves several steps. The first step involves the synthesis of 2-(1-methoxycyclobutyl)acetic acid, which is then converted to 1-(2-(1-methoxycyclobutyl)acetyl)piperidine-4-carboxylic acid. This compound is then reacted with propanoic acid to yield the final product, 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid.
Propiedades
IUPAC Name |
3-[1-[2-(1-methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-20-15(7-2-8-15)11-13(17)16-9-5-12(6-10-16)3-4-14(18)19/h12H,2-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRDMFTWOZRDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6628572.png)
![2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)

![N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6628591.png)

![N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B6628601.png)

![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)
![2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol](/img/structure/B6628622.png)

![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid](/img/structure/B6628648.png)
![2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6628657.png)

![Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate](/img/structure/B6628681.png)